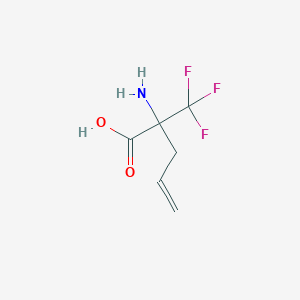

2-amino-2-(trifluoromethyl)pent-4-enoic Acid

Vue d'ensemble

Description

ATPA, also known as 2-amino-4-(trifluoromethyl)benzoic acid , is an organic compound belonging to the class of alpha-amino acids . Its empirical formula is C8H6F3NO2 , with a molecular weight of 205.13 g/mol . The compound’s structure features a trifluoromethyl group attached to a pent-4-enoic acid backbone.

Synthesis Analysis

The synthesis of ATPA involves several methods, including chemical reactions and enzymatic processes . Researchers have explored various routes to obtain this compound, such as fluorination of benzoic acid derivatives or direct trifluoromethylation of pent-4-enoic acid . These synthetic pathways allow for the controlled introduction of the trifluoromethyl group at the desired position .

Molecular Structure Analysis

The molecular structure of ATPA consists of a pent-4-enoic acid moiety with an amino group attached to the fourth carbon atom. The trifluoromethyl group is positioned ortho to the amino group on the benzene ring. The compound’s three fluorine atoms contribute to its unique properties and reactivity.

Chemical Reactions Analysis

- Decarboxylation : Under specific conditions, ATPA can undergo decarboxylation to yield the corresponding amine .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Characterization and Synthetic Methodologies

2-Amino-4-fluoro-2-methylpent-4-enoic acid, characterized by 1H and 19F high-resolution NMR spectroscopy, plays a critical role in understanding the dissociation constants and ion-specific chemical shifts, paving the way for advancements in NMR-controlled titration techniques (Uhlemann et al., 2002). Additionally, the synthesis of γ,δ-unsaturated α-amino acids through diastereoselective amidoallylation demonstrates the compound's utility in generating optically active derivatives, which are essential for various synthetic applications (Sugiyama, Imai, & Ishii, 2013).

Advanced Organic Synthesis and Molecular Engineering

Research focusing on the asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid showcases the compound's significance in developing short, efficient, enantioselective synthesis methods. These methods are crucial for producing compounds with potential pharmaceutical applications, demonstrating the broader impact of such research on drug development and medicinal chemistry (Jiang, Qin, & Qing, 2003).

Environmental and Biochemical Studies

In environmental science and biochemical research, the degradation of per- and polyfluoroalkyl substances (PFASs) has emerged as a significant area of study, given the persistence and environmental impact of these compounds. The microbial cleavage of C-F bonds in PFASs via dehalorespiration represents a groundbreaking discovery, offering new insights into the biological mechanisms capable of breaking down these robust chemical bonds. This research not only contributes to the understanding of microbial dehalorespiration but also opens avenues for future exploration of environmental fate and bioremediation strategies for PFASs, highlighting the critical role of 2-amino-2-(trifluoromethyl)pent-4-enoic acid derivatives in such processes (Yu et al., 2019).

Propriétés

IUPAC Name |

2-amino-2-(trifluoromethyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2H,1,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIDMQLMUYGBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

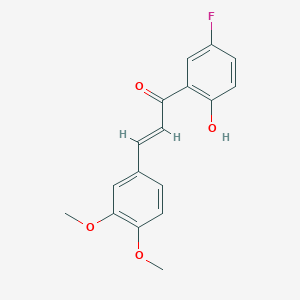

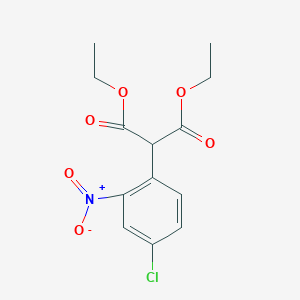

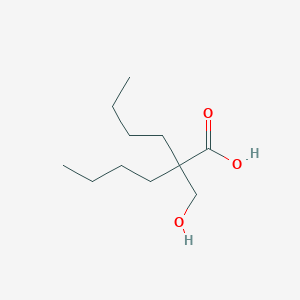

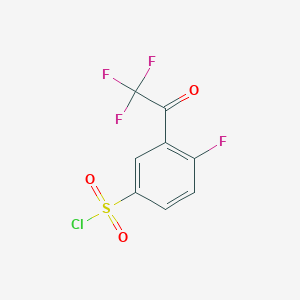

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)

![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)

![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)

![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)